1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide
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Overview
Description
1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, which is vital for the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis . This disruption affects the integrity of the cell wall, leading to the death of the bacteria
Pharmacokinetics
The compound has shown selective activity towards mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis through the inhibition of MmpL3, the compound leads to the death of the bacteria .
Preparation Methods
The synthesis of 1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with indoline-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms on the benzoyl ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Scientific Research Applications
1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-2-carboxamide: Another indole derivative with potential antitubercular and anticancer activities.
Indole-3-carboxaldehyde: Known for its antimicrobial and anticancer properties.
Properties
IUPAC Name |
1-(2,5-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-5-6-12(18)11(8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAJISPMDWNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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